4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a synthetic organic compound notable for its complex structure, which combines a benzimidazole moiety with a pyrrolidinone framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
The compound is synthesized through multi-step organic reactions, which typically involve the formation of the benzimidazole and pyrrolidinone rings. Its unique structure allows it to interact with biological systems, making it a subject of interest for research and development.
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of pyrrolidinones, which are known for their diverse pharmacological properties.
The synthesis of 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one generally involves the following steps:
The reactions require careful control of conditions such as temperature, solvent choice, and catalyst presence to maximize yield and purity. Industrial methods may employ continuous flow reactors to enhance efficiency and consistency .
The molecular formula of 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is with a molar mass of 277.32 g/mol. The structure features:
Key structural data includes:
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can undergo several chemical transformations:
Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution are commonly used. The specific conditions (temperature, pressure, pH) are crucial for driving reactions to completion .
The outcomes of these reactions depend on the reagents used; for instance, oxidation may yield ketones or aldehydes while substitution could produce halides or amines .
The mechanism of action for 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications.
Research indicates that the compound may act as an inhibitor or modulator in biochemical pathways, although specific details depend on the context of use .
Key physical properties include:
Chemical properties include:
These properties are essential for understanding its behavior in biological systems and its potential applications in drug development .
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one has several scientific applications:
The compound's structural characteristics enable it to serve as a versatile building block in synthesizing more complex molecules .
The compound 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one represents a strategically engineered hybrid heterocycle combining two pharmacologically privileged motifs: the planar, aromatic benzimidazole system and the non-planar, saturated pyrrolidin-2-one ring. This molecular architecture confers distinctive physicochemical properties critical for drug-receptor interactions. The benzimidazole moiety (log P ≈ 0.75–1.25) contributes π-conjugation and hydrogen-bonding capabilities via its imidazolic nitrogen atoms (N1 and N3), mimicking purine bases in biological targets [3] . Conversely, the N-phenyl-substituted pyrrolidin-2-one introduces a sp³-hybridized scaffold with a chiral center at C4, enhancing three-dimensional structural diversity. This ring exhibits a dipole moment of 1.4–1.6 D and a polar surface area (PSA) of ~16.5 Ų, improving aqueous solubility compared to fully aromatic systems [8]. The carbonyl group (C=O) at the 2-position of the pyrrolidine ring serves as a hydrogen-bond acceptor, while the N-phenyl group enables hydrophobic pocket interactions. Molecular modeling studies indicate that the torsional angle between the benzimidazole and pyrrolidinone planes (typically 60–90°) facilitates optimal spatial orientation for target engagement [8].
Table 1: Structural Features of 4-(1H-Benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
Component | Key Features | Biophysical Role |
---|---|---|
Benzimidazole | Planar aromatic system; pKa ~5.6 (imidazole NH) | DNA intercalation; enzyme active-site binding via H-bonding/π-stacking |
Pyrrolidin-2-one | Non-planar saturated ring; dipole moment 1.4–1.6 D; PSA ~16.5 Ų | 3D spatial coverage; pseudorotation enhances conformational adaptability |
N-Phenyl substituent | Hydrophobic aromatic ring; rotatable bond to pyrrolidine N | Hydrophobic pocket binding; modulates membrane permeability (log P increased by ~1.0) |
Carbonyl group | Strong H-bond acceptor (C=O); carbonyl stretch at 1690–1710 cm⁻¹ in IR | Mediates interactions with serine/tyrosine residues in enzymes |
This hybrid scaffold demonstrates broad-spectrum biological activity attributable to its dual pharmacophoric elements. Benzimidazole derivatives are established in clinical therapeutics as antiparasitics (albendazole), antivirals (enviradine), and antihypertensives (telmisartan) due to their affinity for nucleotide-binding proteins and DNA [3]. The pyrrolidin-2-one unit, prevalent in nootropic agents (e.g., piracetam), enhances blood-brain barrier penetration and metabolic stability [8]. Specific to this hybrid:
Table 2: Pharmacological Targets of Benzimidazole-Pyrrolidinone Hybrids
Target Class | Mechanism | Biological Effect | Potency Range |
---|---|---|---|
Kinases (CDK, Aurora B) | ATP-competitive inhibition; allosteric modulation | Antiproliferative (cancer cell IC₅₀: 0.2–5 µM) | High |
DNA Topoisomerase IV | DNA cleavage complex stabilization | Antibacterial (Gram+ MIC: 2–8 µg/mL) | Moderate |
Viral RNA Polymerase | Template-primer binding disruption | Antiviral (viral load reduction: 60–85%) | Moderate |
β-Tubulin | Microtubule assembly inhibition | Antifungal/antiparasitic | Variable |
The rational design of benzimidazole-pyrrolidinone hybrids emerged from seminal advances in heterocyclic chemistry:
Synthetic evolution is characterized by three phases: classical acid-catalyzed condensations (Phillip’s method, requiring 4N HCl, 12h reflux), transition metal catalysis (Pd/Cu, 2008–2015), and contemporary metal-free/green protocols (2018–present) . Current emphasis lies on atom economy and step reduction, exemplified by Gan’s imidazolium salt-activated condensation (2022), achieving 92% yield without chromatographic purification .
Table 3: Evolution of Synthetic Methods for Benzimidazole-Pyrrolidinone Hybrids
Era | Representative Method | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Classical (1950s) | Phillips condensation (o-phenylenediamine + carboxylic acid) | 4N HCl, reflux, 12h | 40–60 | Harsh conditions; low regioselectivity |
Transition (2000s) | Pd/Cu-catalyzed cyclization | Pd(OAc)₂, DMSO, 100°C, 8h | 70–85 | Metal contamination; costly ligands |
Modern (2020s) | MOF-catalyzed oxidative cyclization (Sankar, 2020) | MOF catalyst, solvent-free, 80°C, 1h | 90–95 | Catalyst synthesis complexity |
Metal-free microwave cyclization (Liu, 2019) | Microwaves, neat, 150°C, 0.5h | 85–92 | Scale-up challenges |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1